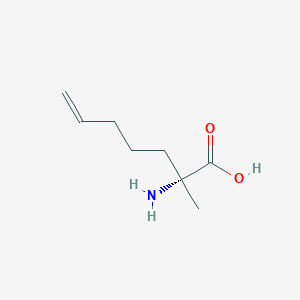![molecular formula C11H12ClN3O B1375135 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1343684-87-6](/img/structure/B1375135.png)
2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline” is a complex organic molecule that contains an aniline group (a benzene ring attached to an amino group), a 1,2,4-oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a chloro group .
Molecular Structure Analysis
The molecular structure of this compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group . This is a common feature in similar compounds.Applications De Recherche Scientifique
Antitumor Activity
- Novel 1,2,4-oxadiazole and Trifluoromethylpyridine Derivatives : A study by Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This compound showed potential antitumor activity in vitro.
Fluorescence Quenching and Aniline Sensing
- Thiophene Substituted 1,3,4-oxadiazoles : Research by Naik et al. (2018) demonstrated the use of thiophene substituted 1,3,4-oxadiazole derivatives for fluorescence quenching of aniline, suggesting their potential as aniline sensors.
Urease Inhibition
- Indole Based Oxadiazole Scaffolds : A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were found to be potent inhibitors of the urease enzyme.
Synthesis and Characterization
- Synthesis of Oxadiazole Derivatives : Research by Tarasenko et al. (2021) developed an efficient method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines, providing insights into the structural diversity of these compounds.
- Natural Product Analogs with Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs containing 1,2,4-oxadiazole rings, showing notable antitumor activity.
Miscellaneous Applications
- Electrosynthesis : Qian et al. (2020) explored the electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, demonstrating an innovative approach to compound synthesis.
- Antimicrobial Activity : Naganagowda & Petsom (2011) researched the antimicrobial activity of oxadiazole derivatives, contributing to the understanding of their potential medicinal applications.
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)7-3-4-9(13)8(12)5-7/h3-6H,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYAWLSOPVWPNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

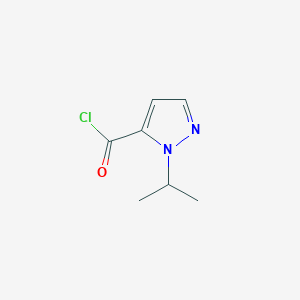
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
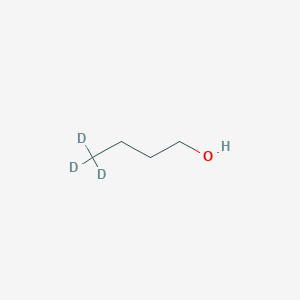
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

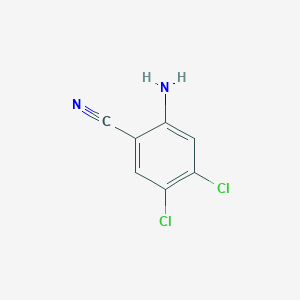
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
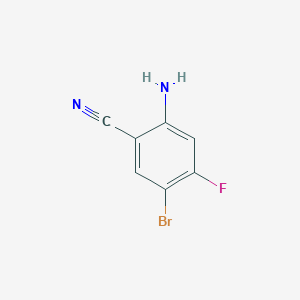

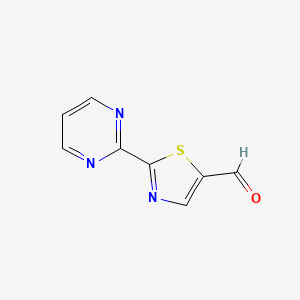
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)
